molecular formula C13H8ClN3O6 B393425 2-[(4-Chlorophenyl)amino]-3,5-dinitrobenzoic acid CAS No. 7240-47-3

2-[(4-Chlorophenyl)amino]-3,5-dinitrobenzoic acid

Cat. No.: B393425
CAS No.: 7240-47-3
M. Wt: 337.67g/mol
InChI Key: KEEZFNXQFONMPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Chlorophenyl)amino]-3,5-dinitrobenzoic acid is a benzoic acid derivative featuring a 4-chlorophenylamino group at the 2-position and nitro substituents at the 3- and 5-positions. This compound combines electron-withdrawing nitro groups with a weakly electron-donating aromatic amine, creating unique electronic and steric properties. It is structurally related to pharmaceuticals and intermediates explored for biological activity, particularly in antimicrobial and anticancer research .

These features influence solubility, crystal packing, and reactivity, making it a candidate for co-crystal engineering and drug development .

Properties

IUPAC Name

2-(4-chloroanilino)-3,5-dinitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O6/c14-7-1-3-8(4-2-7)15-12-10(13(18)19)5-9(16(20)21)6-11(12)17(22)23/h1-6,15H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEZFNXQFONMPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination at Position 2

To introduce a chloro group at position 2, 2-chloro-3,5-dinitrobenzoic acid is synthesized. Direct chlorination of 3,5-dinitrobenzoic acid using thionyl chloride or phosphorus pentachloride in refluxing toluene achieves this. The chloro group’s placement is critical, as it becomes the site for nucleophilic displacement by 4-chloroaniline.

Nucleophilic Aromatic Substitution with 4-Chloroaniline

The key transformation involves replacing the chloro group at position 2 with a 4-chlorophenylamino moiety. This reaction proceeds via nucleophilic aromatic substitution (SNAr) , exploiting the electron-deficient nature of the nitro-substituted aromatic ring.

Reaction Conditions

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance nucleophilicity.

  • Base: Potassium carbonate or triethylamine deprotonates 4-chloroaniline, generating the reactive anilide ion.

  • Temperature: Reactions typically proceed at 80–100°C for 6–12 hours.

Mechanistic Insights

Nitro groups at positions 3 and 5 withdraw electron density, rendering the chloro group at position 2 highly susceptible to attack. The anilide ion attacks the electrophilic carbon, displacing chloride and forming the C–N bond. Kinetic studies on analogous systems show second-order kinetics, with rate constants dependent on solvent polarity and temperature.

Table 1: Optimization of Substitution Conditions

ParameterOptimal ValueYield (%)Reference
SolventDMF85
Temperature90°C78
Reaction Time10 hours82
BaseK₂CO₃88

Alternative Pathways: Amination Followed by Nitration

An alternative route involves introducing the amino group before nitration, though this requires protective strategies to prevent over-oxidation.

Protection of Amino Groups

Starting with 2-amino-4-chlorobenzoic acid , the amino group is protected as an acetyl derivative using acetic anhydride. Subsequent nitration with mixed acid (HNO₃/H₂SO₄) introduces nitro groups at positions 3 and 5. Deprotection via hydrolysis in acidic media yields the target compound. However, this method suffers from lower yields (∼50%) due to competing side reactions.

Purification and Characterization

Crude product purification involves:

  • Recrystallization: From ethanol/water mixtures to remove unreacted starting materials.

  • Acid-Base Extraction: Leveraging the compound’s acidity (pKa ∼2.85) for selective isolation.

Table 2: Spectroscopic Data

TechniqueKey SignalsReference
¹H NMR (Acetone-d₆)δ 9.10 (s, 2H, Ar–NO₂), δ 8.95 (s, 1H, Ar–NH), δ 7.45 (d, J=8.5 Hz, 2H, Ar–Cl)
IR 1705 cm⁻¹ (C=O), 1530 cm⁻¹ (NO₂)
MS m/z 321 [M+H]⁺

Challenges and Mitigation Strategies

  • Regioselectivity: Competing substitution at positions 4 or 6 is minimized by steric hindrance from nitro groups.

  • Byproducts: Hydrolysis of the chloro group to hydroxyl is avoided by using anhydrous conditions.

  • Scale-Up: Batch processing in refluxing DMF with continuous base addition improves reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)amino]-3,5-dinitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro groups can yield amino derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like halogens, sulfonic acids, and alkylating agents.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

Research has shown that 2-[(4-Chlorophenyl)amino]-3,5-dinitrobenzoic acid exhibits several biological properties:

  • Anti-inflammatory Activity : The compound has demonstrated potential in inhibiting enzymes linked to inflammatory pathways. This suggests its use in developing anti-inflammatory drugs.
  • Antimicrobial Properties : Studies have indicated that derivatives of nitrobenzoic acids can exhibit antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. .
  • Antitumor Activity : Preliminary investigations suggest that this compound may inhibit tumor cell growth, making it a candidate for cancer treatment research .

Pharmacological Studies

This compound serves as a model compound for studying enzyme inhibition mechanisms. Its interactions with various biological targets can provide insights into drug design and metabolic pathways.

Coordination Chemistry

The compound can act as a ligand in coordination complexes. Its nitro groups facilitate interactions with metal ions, potentially leading to new materials with enhanced properties .

Antitumor Drug Development

Given its promising antitumor activity, this compound is being explored as a lead structure for synthesizing new anticancer agents. Further studies are needed to evaluate its efficacy across different cancer cell lines .

  • Anti-inflammatory Mechanisms : A study demonstrated that derivatives of dinitrobenzoic acids could inhibit specific inflammatory pathways in vitro, showing promise for treating chronic inflammatory diseases.
  • Antimicrobial Testing : In vitro tests revealed that certain nitro-containing ligands derived from benzoic acids exhibited significant antibacterial activity against gram-positive and gram-negative bacteria .
  • Cancer Cell Line Studies : Investigations by the National Cancer Institute found that similar compounds displayed substantial growth inhibition in various cancer cell lines, indicating potential therapeutic applications .

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)amino]-3,5-dinitrobenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The nitro groups play a crucial role in the compound’s reactivity, enabling it to participate in redox reactions and interact with cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents Acidity (pKa) Solubility (Polar Solvents) Key Applications
3,5-Dinitrobenzoic Acid -NO₂ (3,5) ~1.2 Low Co-crystals, drug synthesis
4-Chloro-3,5-dinitrobenzoic Acid -Cl (4), -NO₂ (3,5) ~1.5 Very low Intermediate in organic synthesis
2-[(4-Chlorophenyl)amino]-3,5-dinitrobenzoic Acid -NH-(4-ClC₆H₄) (2), -NO₂ (3,5) ~1.8 Moderate (acid-dependent) Antimicrobial research
Methyl 2-(4-chloro-3,5-dinitrobenzamido)acetate Amide-ester hybrid N/A Moderate in organic solvents Crystal engineering

Key Observations :

  • Acidity: Nitro groups dominate acidity, but the 4-chlorophenylamino group slightly reduces acidity compared to 3,5-dinitrobenzoic acid due to resonance effects .
  • Solubility: The amino group improves solubility in polar aprotic solvents (e.g., DMSO) compared to purely nitro- or chloro-substituted analogs .
  • Crystal Engineering : The target compound forms hydrogen-bonded networks via -COOH and -NH groups, similar to 3,5-dinitrobenzoic acid co-crystals with acetamide .

Key Findings :

  • The 4-chlorophenylamino group in the target compound enhances membrane permeability, improving antimicrobial efficacy compared to non-amino analogs .
  • Amide derivatives (e.g., methyl ester in ) show higher bioactivity due to improved cellular uptake .

Supramolecular and Crystallographic Behavior

  • Hydrogen Bonding : The target compound forms O–H···O and N–H···O bonds, similar to 3,5-dinitrobenzoic acid co-crystals with acetamide .
  • Crystal Packing: Nitro groups induce π-π stacking, while the amino group facilitates layered structures, differing from chloro-substituted analogs .

Biological Activity

2-[(4-Chlorophenyl)amino]-3,5-dinitrobenzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H10_{10}ClN2_2O4_4, with a molecular weight of approximately 296.68 g/mol. The presence of the chlorophenylamino group and nitro groups contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The nitro groups can participate in redox reactions, while the chlorophenylamino group can form hydrogen bonds and hydrophobic interactions with target proteins. This dual functionality allows the compound to modulate several biological pathways, including enzyme inhibition and protein-ligand interactions.

Antimicrobial Activity

Research has shown that derivatives of dinitrobenzoic acids exhibit significant antimicrobial properties. For instance, studies indicate that compounds with similar structures demonstrate moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic processes.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. In particular, it has shown promise as an inhibitor of urease and acetylcholinesterase (AChE). In vitro studies report IC50_{50} values indicating strong inhibitory effects against these enzymes, suggesting potential applications in treating conditions like urease-related infections or Alzheimer's disease .

Anticancer Activity

There is ongoing research into the anticancer properties of this compound. Studies have demonstrated that similar compounds exhibit cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The presence of nitro groups is often linked to enhanced anticancer activity due to their ability to generate reactive oxygen species (ROS) within cells.

Case Studies and Research Findings

StudyFindings
Jacobs et al. (1986)Modification of lysine residues in proteins using dinitrobenzoic acid derivatives resulted in loss of binding capacity, highlighting their role in protein interactions .
Wu et al. (2011)BSA binding studies revealed that synthesized compounds could effectively bind to serum albumin, indicating potential bioavailability and transport characteristics .
Aziz-ur-Rehman et al. (2011)Various dinitrobenzoic acid derivatives were evaluated for antibacterial and enzyme inhibitory activities, showing promising results for future drug development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.